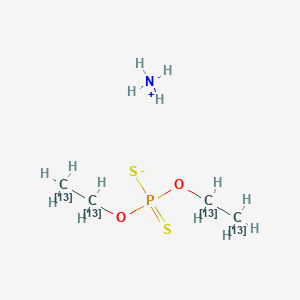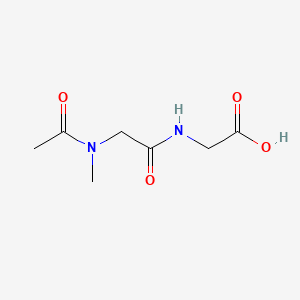
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide
Descripción general
Descripción
Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis
This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Aplicaciones Científicas De Investigación
Agrochemicals
Application Summary
The compound is utilized in the synthesis of agrochemicals, particularly as a key structural motif in active ingredients for crop protection .
Methods of Application
Synthesis of the compound involves vapor-phase reactions and other chemical processes to incorporate the trifluoromethylpyridine (TFMP) moiety into agrochemicals .
Results and Outcomes
The introduction of TFMP derivatives has led to the development of more than 20 new agrochemicals with ISO common names, significantly enhancing crop protection against pests .
Pharmaceutical Industry
Application Summary
TFMP derivatives, including our compound of interest, are used in pharmaceuticals due to their biological activities influenced by the fluorine atom and pyridine characteristics .
Methods of Application
The compound is synthesized and incorporated into drug molecules, undergoing clinical trials for potential market approval .
Results and Outcomes
Several pharmaceutical products containing the TFMP moiety have been approved, and many candidates are in clinical trials, showing promise in treating various diseases .
Veterinary Medicine
Application Summary
Similar to human pharmaceuticals, TFMP derivatives are used in veterinary medicine for their therapeutic effects .
Methods of Application
The compound is formulated into veterinary drugs, following a similar synthesis process as pharmaceuticals .
Results and Outcomes
Two veterinary products containing TFMP derivatives have been granted market approval, indicating effectiveness in animal health care .
Organic Synthesis Intermediates
Application Summary
The compound serves as an intermediate in the synthesis of various organic molecules, especially in the development of fluorinated organic chemicals .
Methods of Application
It is used in reactions that involve the exchange of chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .
Results and Outcomes
The demand for TFMP derivatives, including our compound, has been steadily increasing, highlighting its importance in organic synthesis .
Functional Materials
Application Summary
TFMP derivatives are explored for their potential in creating functional materials with unique properties due to the presence of fluorine .
Methods of Application
The compound is incorporated into materials through chemical synthesis, leveraging its physicochemical properties .
Results and Outcomes
Advances in functional materials have been made possible by the development of fluorine-containing compounds like TFMP derivatives .
Disease Vector Control
Application Summary
TFMP derivatives are investigated for their use in controlling disease vectors, such as mosquitoes that spread malaria, dengue, and Zika virus .
Methods of Application
The compound is used in the formulation of pesticides aimed at controlling mosquito populations .
Results and Outcomes
The use of TFMP derivatives in vector control contributes to the reduction of disease spread, improving public health outcomes .
This analysis provides a detailed look into the diverse applications of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide across different scientific fields, showcasing its versatility and importance in research and industry. The compound’s incorporation into various domains highlights its potential for future innovations and developments.
Development of Fluorinated Organic Chemicals
Application Summary
The compound is crucial in the development of fluorinated organic chemicals, which are increasingly important due to their unique properties .
Methods of Application
Synthesis methods include direct fluorination or building-block approaches, depending on the target compound’s requirements .
Results and Outcomes
The growing demand for these fluorinated compounds underscores their significance in various industrial and research applications .
Synthesis of Crop-Protection Products
Application Summary
The compound is used as an intermediate for synthesizing several crop-protection products, highlighting its demand in the agrochemical industry .
Methods of Application
Synthesis often involves chlorination and fluorination of precursors like 3-picoline, followed by aromatic nuclear chlorination .
Results and Outcomes
The high demand for this compound as an intermediate indicates its critical role in the production of effective agrochemicals .
Pesticide Development
Application Summary
TFMP derivatives, including our compound, are integral in developing pesticides that address the challenges of crop losses and disease spread by vectors .
Methods of Application
The compound is formulated into pesticides, leveraging its physicochemical properties to enhance efficacy against pests .
Results and Outcomes
The use of such derivatives in pesticides contributes to maintaining crop production and protecting human populations from vector-borne diseases .
These additional applications further illustrate the versatility of 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide in scientific research and its significant impact across various fields.
Synthesis of Fluorinated Pesticides
Application Summary
The compound is used in the synthesis of fluorinated pesticides, which are preferred for their enhanced stability and activity .
Methods of Application
The synthesis involves chlorination and fluorination reactions, often starting from simpler pyridine derivatives .
Results and Outcomes
The production of these pesticides has increased, reflecting their importance in modern agricultural practices .
Development of Antiviral Agents
Application Summary
Derivatives of the compound have potential applications in the development of antiviral agents .
Methods of Application
Chemical modification of the compound’s structure allows for the creation of molecules with antiviral properties .
Results and Outcomes
Some derivatives have shown inhibitory activity against influenza A, indicating their potential as antiviral drugs .
Creation of Advanced Functional Materials
Application Summary
The compound’s derivatives are investigated for creating materials with advanced functionalities due to the fluorine content .
Methods of Application
Incorporation into materials is achieved through specialized synthesis techniques that leverage the compound’s properties .
Results and Outcomes
The development of such materials could lead to innovations in various industries, including electronics and coatings .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-19-13(22)8-4-2-3-5-10(8)21-11-6-12(15)20-7-9(11)14(16,17)18/h2-7H,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDAPDVJFOJWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

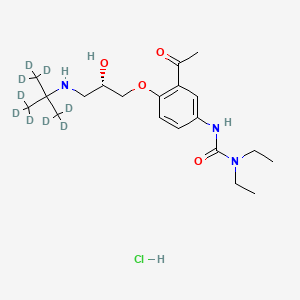
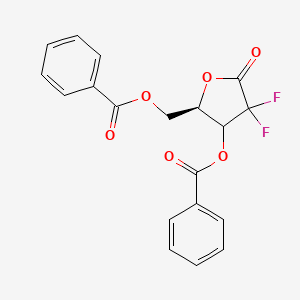
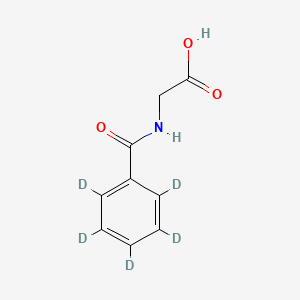
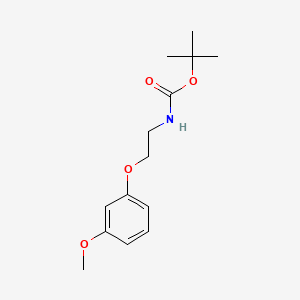
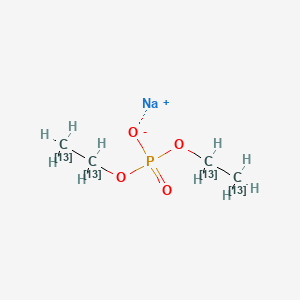
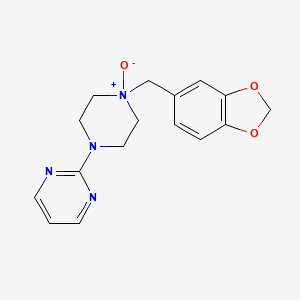

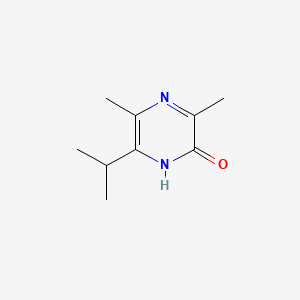
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)
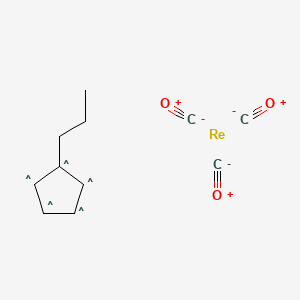
![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)
